(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine
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Overview
Description
(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine is a chiral fluorinated amine compound It is characterized by the presence of a fluorine atom at the third position and a dimethylamino group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the third position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Dimethylation: The dimethylamino group is introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Reduction: Reduction reactions can target the fluorine atom or the nitrogen atom, leading to defluorination or deamination.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Defluorinated or deaminated products.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The dimethylamino group may facilitate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- (3S,4S)-3-Fluoro-N-methylpiperidin-4-amine
- (3S,4S)-3-Fluoro-N,N-diethylpiperidin-4-amine
- (3S,4S)-3-Fluoro-N,N-dimethylpyrrolidin-4-amine
Comparison:
- Binding Affinity: The presence of the fluorine atom in (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine may result in higher binding affinity compared to non-fluorinated analogs.
- Solubility: The dimethylamino group enhances solubility compared to compounds with bulkier substituents.
- Reactivity: The fluorine atom’s electronegativity influences the compound’s reactivity, making it more resistant to metabolic degradation.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H15FN2 |
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Molecular Weight |
146.21 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H15FN2/c1-10(2)7-3-4-9-5-6(7)8/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
ZEHOSWZYOYLIAL-BQBZGAKWSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCNC[C@@H]1F |
Canonical SMILES |
CN(C)C1CCNCC1F |
Origin of Product |
United States |
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